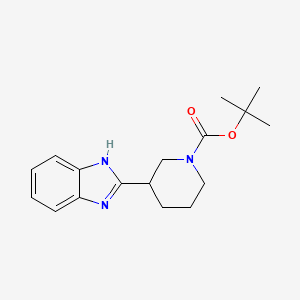

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole

Descripción general

Descripción

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole is a chemical compound that combines the structural features of benzimidazole and piperidine The Boc group (tert-butoxycarbonyl) is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable precursor with reagents such as sodium hydride and tert-butyl chloroformate to introduce the Boc protecting group.

Coupling with Benzimidazole: The protected piperidine is then coupled with benzimidazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques like column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced forms of the benzimidazole or piperidine rings.

Substitution: Compounds with new functional groups replacing the Boc group.

Aplicaciones Científicas De Investigación

Targeting NLRP3 Inflammasome

One of the significant applications of 2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole is its potential as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome plays a crucial role in the immune response and is implicated in several inflammatory diseases. Research has shown that derivatives of benzoimidazole can inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting that modifications to the benzoimidazole scaffold can enhance its efficacy as an anti-inflammatory agent .

| Compound | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |

|---|---|---|

| Compound 1 | 19.4 ± 0.4 | 24.9 ± 6.3 |

| Compound 2 | 20.3 ± 1.3 | 39.2 ± 6.6 |

| Compound 3 | N/A | Active |

GLP-1 Receptor Agonism

Another area of exploration involves the compound's interaction with the glucagon-like peptide-1 receptor (GLP-1R). GLP-1R agonists are critical in diabetes management, and studies have indicated that compounds derived from benzoimidazole can act as positive allosteric modulators for GLP-1R, enhancing cAMP signaling pathways . This suggests potential applications in developing oral diabetes therapies.

Case Studies

Several case studies have documented the biological activity of this compound:

- Study on Inflammation : A study demonstrated that certain derivatives significantly reduced IL-1β levels and pyroptosis in macrophages, indicating their potential as therapeutic agents for treating inflammatory disorders.

- Diabetes Research : Another investigation highlighted the compound's ability to enhance GLP-1R signaling, which could lead to improved glucose metabolism and insulin sensitivity.

Mecanismo De Acción

The mechanism of action of 2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with the target site. The benzimidazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(N-Boc-piperidin-3-yl)pyrimidine

- 2-(N-Boc-piperidin-3-yl)thiazole

- N-Fmoc-2-(N-boc-piperidin-3-yl)glycine

Uniqueness

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole is unique due to its combination of the benzimidazole and piperidine structures, which confer distinct chemical and biological properties. The presence of the Boc protecting group allows for selective reactions, making it a versatile intermediate in organic synthesis.

Actividad Biológica

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole is a compound that has garnered attention for its significant biological activities, particularly in the realms of anti-inflammatory and potential anticancer effects. This article delves into its synthesis, biological mechanisms, and various applications, supported by data from recent studies.

Chemical Structure and Properties

The compound features a benzoimidazole core with a tert-butoxycarbonyl (N-Boc) protected piperidine moiety. Its molecular formula is C17H23N3O2, with a molecular weight of approximately 299.39 g/mol. The structural characteristics enhance its stability and solubility, making it suitable for various biological applications.

Research indicates that this compound exhibits notable anti-inflammatory properties. Key findings include:

- Inhibition of Pyroptosis : This compound has been shown to inhibit pyroptosis, a form of programmed cell death associated with inflammation. It effectively reduces the release of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine.

- NLRP3 Inflammasome Modulation : Studies have documented its ability to inhibit the NLRP3 inflammasome, indicating its role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies involving this compound:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-1β release | |

| Pyroptosis inhibition | Reduced pyroptotic cell death | |

| NLRP3 inflammasome inhibition | Modulation of inflammatory pathways | |

| Potential anticancer activity | Investigated for effects on cancer cells |

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced IL-1β levels in LPS/ATP-stimulated human macrophages, suggesting its potential for treating conditions characterized by excessive inflammation .

- Anticancer Properties : Preliminary investigations into the anticancer effects of benzoimidazole derivatives suggest that this compound may exhibit similar properties, warranting further exploration in cancer models.

Synthesis and Derivatives

The synthesis of this compound involves several key steps that optimize yield and purity. The presence of the N-Boc group allows for selective deprotection and further functionalization, which is crucial for enhancing biological activity. Various derivatives of this compound are also being explored to improve pharmacological properties.

Propiedades

IUPAC Name |

tert-butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-6-7-12(11-20)15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJXCURWALTMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682159 | |

| Record name | tert-Butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229000-10-5 | |

| Record name | tert-Butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.